Bienvenue dans la boutique en ligne BenchChem!

1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine

CCR5 antagonist HIV entry inhibitor benzylpyrazole SAR

This 1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine (CAS 1014067-10-7) fills a critical gap in CCR5 benzylpyrazole SAR: the 3,5-dimethylpiperidine amide with a 3-benzyloxy substituent is absent from published affinity tables. Head-to-head profiling against the 4-methylpiperidine (CAS 1013766-19-2) and piperazine (CAS 1014087-57-0) analogs enables systematic evaluation of piperidine methylation effects on target binding. Use as an hERG/ion-channel panel test article to assess whether the 3-benzyloxy group mitigates the lipophilic ion-channel liability documented for in-class compounds. Ideal as an LC-MS retention-time marker for pyrazole-piperidine libraries. Procure in exploratory quantities for assay development until quantitative CCR5 binding data are generated.

Molecular Formula C25H29N3O2
Molecular Weight 403.526
CAS No. 1014067-10-7
Cat. No. B2689604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine
CAS1014067-10-7
Molecular FormulaC25H29N3O2
Molecular Weight403.526
Structural Identifiers
SMILESCC1CC(CN(C1)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4)C
InChIInChI=1S/C25H29N3O2/c1-19-13-20(2)15-27(14-19)25(29)23-17-28(16-21-9-5-3-6-10-21)26-24(23)30-18-22-11-7-4-8-12-22/h3-12,17,19-20H,13-16,18H2,1-2H3
InChIKeyJOJPEVHSMWWANQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Baseline Profile: 1-[1-Benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine (CAS 1014067-10-7)


1-[1-Benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine (CAS 1014067-10-7, molecular formula C₂₅H₂₉N₃O₂, MW 403.53) is a synthetic small molecule featuring a 1,3,4-trisubstituted pyrazole core linked via a carbonyl bridge to a 3,5-dimethylpiperidine moiety . The compound falls within the benzylpyrazole-piperidine class, a scaffold that has been extensively explored in the discovery of CCR5 receptor antagonists with in vitro anti-HIV-1 activity [1][2]. Despite this class-level precedent, no primary research article, patent, or authoritative database currently reports discrete biological data—binding affinity, functional IC₅₀, selectivity profile, or pharmacokinetic parameters—for this specific CAS entity. Prospective users should be aware that all available vendor-supplied descriptions are uncorroborated by peer-reviewed quantitative evidence.

Why Generic Substitution of 1-[1-Benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine Is Scientifically Inadvisable


The benzylpyrazole-piperidine chemotype exhibits extreme sensitivity to even minor structural perturbations, making generic interchange of in-class analogs a high-risk procurement strategy. In the foundational CCR5 antagonist SAR series, truncation of the benzyl group to a phenyl substituent produced compounds with dramatically improved oral bioavailability but markedly reduced antiviral potency [1], while highly lipophilic substituents on the benzylpyrazole segment introduced undesirable ion-channel activity [2]. The target compound uniquely combines a 3-benzyloxy substituent on the pyrazole with a 3,5-dimethylpiperidine amide, a substitution pattern absent from the published SAR tables. Without quantitative head-to-head data for this specific substitution architecture, any assumption of equivalent potency, selectivity, or ADME properties relative to literature compounds—such as the 3,4-dimethoxy analogs 42b and 42d or the 4-biphenyl derivative 51 [2]—is scientifically unfounded and may lead to irreproducible experimental results or failed screening campaigns.

Quantitative Evidence Guide: Verifiable Differentiation of CAS 1014067-10-7 Against In-Class Analogs


Differentiation Dimension 1: Structural Uniqueness of the 3-Benzyloxy–3,5-Dimethylpiperidine Pharmacophore Combination

In the landmark CCR5 benzylpyrazole SAR studies, all reported active compounds feature a 4-(pyrazolyl)piperidine side-chain architecture with unsubstituted or 4-substituted piperidine rings [1][2]. The target compound introduces a 3,5-dimethylpiperidine ring, a substitution pattern that alters both the steric environment and the conformational equilibrium of the piperidine ring relative to all literature benchmark compounds. Among the closest literature analogs, compound 9 (the unsubstituted parent) and compounds 42b/42d (3,4-dimethoxybenzyl-substituted) use standard piperidine or tropane-derived amines [2]. The simultaneous presence of a 3-benzyloxy group on the pyrazole and the 3,5-dimethyl substitution on the piperidine represents a structural combination for which no biological data exist in the peer-reviewed literature.

CCR5 antagonist HIV entry inhibitor benzylpyrazole SAR

Differentiation Dimension 2: Absence of Documented Ion-Channel Liability vs. Literature Benchmark 51

The CCR5 benzylpyrazole SAR explicitly identifies that highly lipophilic substituents, exemplified by the 4-biphenyl analog 51, impart undesirable ion-channel activity [1]. Compound 51 performed best for pharmacokinetic profile improvement among the series but carries a documented ion-channel liability that limits its translational potential. The target compound's 3-benzyloxy substituent (calculated logP contribution approximately 1.5–2.0 units lower than 4-biphenyl based on fragment constants) and the 3,5-dimethylpiperidine amide may theoretically reduce this liability, consistent with the series-wide observation that alkoxy substituents provide a favorable balance of antiviral activity, pharmacokinetics, and selectivity [1]. However, no hERG or other ion-channel assay data are available for CAS 1014067-10-7 to confirm this inference.

ion-channel selectivity hERG liability CCR5 antagonist safety

Differentiation Dimension 3: Commercial Availability and Purity as a Procurement-Relevant Baseline

CAS 1014067-10-7 is listed by two specialty chemical suppliers as a research-grade compound, with a stated molecular formula of C₂₅H₂₉N₃O₂ and molecular weight of 403.526 . As of the search date, no Certificate of Analysis (CoA), batch-specific purity data, or analytical characterization (NMR, HPLC, MS) were publicly accessible from non-excluded sources. Closest commercially listed structural analogs include 1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-methylpiperidine (CAS 1013766-19-2) and 1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-phenylpiperazine (CAS 1014087-57-0), which differ in the piperidine/piperazine substitution pattern [1][2]. No published comparative biological data exist for any of these commercial analogs relative to the target compound.

chemical procurement research chemical purity specification

Evidence-Anchored Application Scenarios for CAS 1014067-10-7 Procurement


SAR-by-Catalog Exploration of the 3,5-Dimethylpiperidine Substitution Vector

Research groups investigating the CCR5 benzylpyrazole pharmacophore can procure CAS 1014067-10-7 alongside its 4-methylpiperidine (CAS 1013766-19-2) and piperazine (CAS 1014087-57-0) analogs to systematically profile the effect of piperidine methylation pattern on target binding and functional activity. This head-to-head analog set addresses a gap in the published SAR, which explored benzyl group substitution but did not examine 3,5-dimethylpiperidine as an amine component [1].

De Novo Ion-Channel Profiling of Alkoxy-Substituted Benzylpyrazole CCR5 Ligands

Given the documented ion-channel liability of highly lipophilic benzylpyrazole CCR5 antagonists (e.g., compound 51) and the series-level observation that alkoxy substituents may offer improved selectivity [1], CAS 1014067-10-7 serves as a test article for hERG and broader ion-channel panel screening. Such profiling directly addresses whether the 3-benzyloxy group, in combination with the 3,5-dimethylpiperidine, maintains the favorable selectivity profile suggested for this substituent class.

Reference Standard for Analytical Method Development in Pyrazole-Piperidine Library Characterization

Due to its well-defined molecular formula (C₂₅H₂₉N₃O₂), molecular weight (403.53), and distinct chromatographic properties conferred by the 3,5-dimethylpiperidine amide, CAS 1014067-10-7 can serve as a retention-time marker and mass calibration standard in LC-MS and HPLC method development for pyrazole-piperidine compound libraries.

Negative Control or Tool Compound for CCR5 Benzylpyrazole Binding Assays

Pending experimental determination of its CCR5 binding affinity, this compound may serve as either a structural control (if found to be inactive) or a novel tool compound (if active) in competitive binding assays using established CCR5 benzylpyrazole radioligands or fluorescent probes. Until affinity data are generated, procurement should be limited to exploratory quantities for assay development purposes.

Quote Request

Request a Quote for 1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.